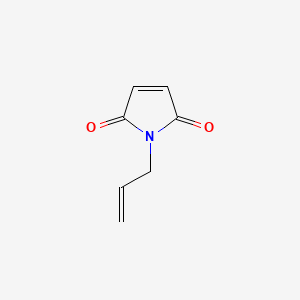

N-Allylmaleimid

Übersicht

Beschreibung

N-Allylmaleimide is a compound belonging to the class of N-substituted maleimides. These compounds are known for their excellent thermal stability and electron-withdrawing properties due to the rigid five-membered ring structure in their backbone

Wissenschaftliche Forschungsanwendungen

N-Allylmaleimide has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

N-Allylmaleimide is a thermally curable compound that primarily targets the formation of polymers . It is known to interact with other monomers such as N-vinylpyrrolidone and 2,2-diallyl1,1,3,3-tetraethylguanidinium chloride . The primary role of N-Allylmaleimide in these interactions is to facilitate the formation of copolymers through bulk radical copolymerization .

Mode of Action

The interaction of N-Allylmaleimide with its targets results in the formation of new copolymers . This occurs via bulk radical copolymerization, a process that involves the reaction of multiple monomers to form a polymer . In the presence of a catalyst, N-Allylmaleimide reacts with other monomers to form a network polymer . This reaction is facilitated by the allyl groups present in N-Allylmaleimide .

Biochemical Pathways

The biochemical pathways affected by N-Allylmaleimide primarily involve the synthesis of polymers . The interaction of N-Allylmaleimide with other monomers affects the polymerization process, leading to the formation of new copolymers . The downstream effects of this process include the creation of materials with unique thermal properties .

Pharmacokinetics

It is known that the compound is used in the synthesis of thermally curable polymers

Result of Action

The molecular and cellular effects of N-Allylmaleimide’s action primarily involve changes in the structure and properties of the resulting polymers . The interaction of N-Allylmaleimide with other monomers leads to the formation of copolymers with unique thermal properties . These copolymers are formed through a process of bulk radical copolymerization .

Action Environment

The action, efficacy, and stability of N-Allylmaleimide can be influenced by various environmental factors. For instance, the process of bulk radical copolymerization, in which N-Allylmaleimide is involved, can be carried out in different solvents such as methanol and dimethylsulfoxide . Additionally, the presence of a catalyst can significantly influence the reaction, leading to the formation of a network polymer .

Biochemische Analyse

Biochemical Properties

N-Allylmaleimide plays a crucial role in biochemical reactions, particularly in the formation of copolymers. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable thioether bonds with sulfhydryl groups in proteins, which can lead to the modification of cysteine residues . This interaction is significant in the study of enzyme inhibition and protein function. Additionally, N-Allylmaleimide can participate in radical copolymerization reactions, forming copolymers with monomers such as N-vinylpyrrolidone .

Cellular Effects

N-Allylmaleimide influences various cellular processes by modifying proteins and enzymes within the cell. It can affect cell signaling pathways by altering the function of key signaling proteins through covalent modification. This compound has also been observed to impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes. These interactions can lead to changes in cellular function and behavior .

Molecular Mechanism

The molecular mechanism of action of N-Allylmaleimide involves its ability to form covalent bonds with specific biomolecules. It acts as an alkylating agent, targeting sulfhydryl groups in cysteine residues of proteins. This modification can inhibit the activity of enzymes by blocking their active sites or altering their conformation. Additionally, N-Allylmaleimide can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Allylmaleimide can change over time due to its stability and degradation properties. Studies have shown that this compound can form stable copolymers when heated in the absence of a catalyst, indicating its potential for long-term applications . Its stability and reactivity may vary depending on the experimental conditions, such as temperature and solvent used.

Dosage Effects in Animal Models

The effects of N-Allylmaleimide in animal models vary with different dosages. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, N-Allylmaleimide can exhibit toxic effects, potentially leading to adverse outcomes in animal models. These effects highlight the importance of careful dosage control in experimental studies .

Metabolic Pathways

N-Allylmaleimide is involved in various metabolic pathways, particularly those related to its interaction with enzymes and cofactors. It can affect the activity of metabolic enzymes by covalently modifying their active sites. This modification can lead to changes in metabolic flux and the levels of specific metabolites within the cell . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, N-Allylmaleimide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. The compound’s distribution is essential for its biochemical activity and potential therapeutic applications .

Vorbereitungsmethoden

N-Allylmaleimide can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with allylamine, followed by cyclization to form the imide ring . The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions. Industrial production methods often involve bulk radical copolymerization in solvents like methanol and dimethyl sulfoxide, with the use of initiators such as azobisisobutyronitrile (AIBN) at temperatures ranging from 70°C to 90°C .

Analyse Chemischer Reaktionen

N-Allylmaleimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into N-allyl succinimide.

Substitution: N-Allylmaleimide can participate in nucleophilic substitution reactions, particularly with thiols, forming stable thioether bonds.

Polymerization: It can undergo radical polymerization to form copolymers with other monomers like N-vinylpyrrolidone.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

N-Allylmaleimide can be compared with other N-substituted maleimides, such as N-ethylmaleimide and N-phenylmaleimide. While all these compounds share the maleimide core structure, their reactivity and applications differ:

N-Ethylmaleimide: Known for its use as a sulfhydryl reagent in biochemical studies.

N-Phenylmaleimide: Used in the synthesis of polymers with unique optical properties.

N-Allylmaleimide is unique due to its allyl group, which allows for additional polymerization and cross-linking reactions, making it versatile for various applications.

Eigenschaften

IUPAC Name |

1-prop-2-enylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFDAYXWBWRTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183885 | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-17-3, 31940-21-3 | |

| Record name | N-Allylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC175866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) unique in polymerization reactions compared to other maleimides?

A1: N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) possesses both a maleimide group and an allyl group. This dual functionality allows it to participate in two distinct polymerization pathways. The maleimide group exhibits high reactivity in radical polymerization, enabling the creation of alternating copolymers with monomers like styrene [] and isobutene []. Interestingly, the allyl group remains largely unreacted during this initial copolymerization []. This paves the way for post-polymerization modifications, where the pendant allyl groups can be crosslinked to enhance thermal stability and mechanical properties [, ].

Q2: What are the thermal properties of N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) copolymers and how do they compare to similar compounds?

A2: N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) copolymers exhibit excellent thermal stability, often surpassing decomposition temperatures of 330 °C []. This high thermal resistance stems from the strong imide bonds within the polymer backbone []. When compared to N-allylcitraconimide, N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) polymerizes significantly faster and results in a lower gelation percentage []. This suggests that the maleimide ring's reactivity plays a crucial role in achieving desirable thermal properties.

Q3: How can the properties of N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) copolymers be tailored for specific applications?

A3: The properties of N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) copolymers can be fine-tuned by controlling the copolymer composition and employing post-polymerization modifications. For example, incorporating 2-ethylhexyl acrylate or n-butyl vinyl ether can introduce flexibility [], while crosslinking the pendant allyl groups with compounds like pentaerythritol tetrakis(3-mercaptobutyrate) enhances thermal stability and mechanical strength [, ]. Further tailoring can be achieved by introducing specific comonomers or functional groups during copolymerization, allowing for a wide range of material properties to be achieved.

Q4: What are the advantages of using N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) in the development of transparent materials?

A4: N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) based copolymers are promising candidates for transparent materials due to their ability to form clear films upon casting and drying []. For instance, the alternating copolymer of N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) and isobutene exhibits high transparency, making it suitable for optical applications []. Furthermore, incorporating silica nanoparticles through thiol-ene reactions can create transparent organic-inorganic hybrid materials with enhanced thermal properties, further expanding the potential applications of these polymers [].

Q5: What analytical techniques are commonly employed to characterize N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) copolymers?

A5: Various analytical techniques are used to characterize N-allylmaleimide (N-allyl-2,5-pyrrolidinedione) copolymers. ¹H NMR spectroscopy is crucial for determining copolymer composition by analyzing the relative intensities of characteristic peaks []. Infrared (IR) spectroscopy helps monitor the conversion of allyl groups during crosslinking reactions by tracking the disappearance of specific absorption bands []. Additionally, thermal analysis techniques like thermogravimetric analysis (TGA) are employed to evaluate the thermal stability and decomposition behavior of these copolymers [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.